Methyl 7-fluoro-1H-indazole-3-carboxylate
Overview
Description
Methyl 7-fluoro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring.
Biochemical Analysis
Biochemical Properties
Methyl 7-fluoro-1H-indazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may bind to the active site of an enzyme, altering its activity and thereby influencing the overall metabolic process. Additionally, this compound can form non-covalent interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. This can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are important for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation. In in vitro and in vivo studies, this compound has been observed to exert long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins may facilitate the localization and accumulation of this compound in specific cellular compartments. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-fluoro-1H-indazole-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindazole.
Carboxylation: The 7-fluoroindazole undergoes carboxylation at the 3rd position using carbon dioxide or a suitable carboxylating agent.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature and Pressure: Reactions are typically carried out at elevated temperatures (50-100°C) and atmospheric pressure.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-fluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can convert the methyl ester to a carboxylic acid.
Reduction: Reduction reactions can modify the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 1 and 2.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of 7-fluoro-1H-indazole-3-carboxylic acid.
Reduction: Formation of 7-fluoro-1H-indazole-3-methanol.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Methyl 7-fluoro-1H-indazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 7-fluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl 1H-indazole-3-carboxylate: Lacks the fluorine atom at the 7th position.
7-chloro-1H-indazole-3-carboxylate: Contains a chlorine atom instead of fluorine.
Methyl 5-fluoro-1H-indazole-3-carboxylate: Fluorine atom is at the 5th position instead of the 7th.
Uniqueness: Methyl 7-fluoro-1H-indazole-3-carboxylate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 7-fluoro-2H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIKHLPMOCBIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679880 | |
Record name | Methyl 7-fluoro-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932041-13-9 | |
Record name | 1H-Indazole-3-carboxylic acid, 7-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932041-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-fluoro-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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